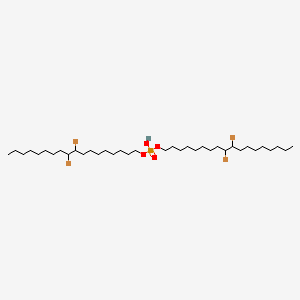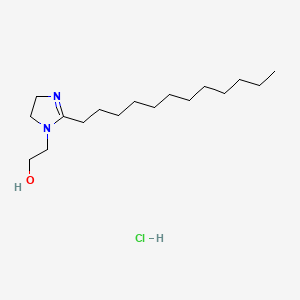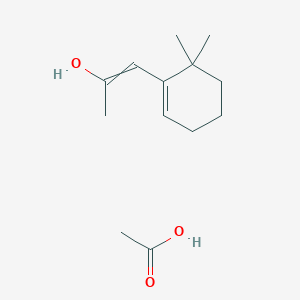
Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetic acid group and a cyclohexenyl group with a dimethyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol typically involves the reaction of cyclohexene derivatives with acetic acid under specific conditions. One common method includes the use of catalysts such as palladium or platinum to facilitate the addition of the acetic acid group to the cyclohexene ring. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters is crucial to achieve high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated compounds or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid;1-(6-methylcyclohexen-1-yl)prop-1-en-2-ol
- Acetic acid;1-(6,6-dimethylcyclohexyl)prop-1-en-2-ol
- Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)but-1-en-2-ol
Uniqueness
Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol is unique due to its specific structural features, such as the dimethyl substitution on the cyclohexenyl ring, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for targeted applications and research.
Eigenschaften
CAS-Nummer |
67523-94-8 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol |
InChI |
InChI=1S/C11H18O.C2H4O2/c1-9(12)8-10-6-4-5-7-11(10,2)3;1-2(3)4/h6,8,12H,4-5,7H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
IHLYGGKBNRDUSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CCCCC1(C)C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


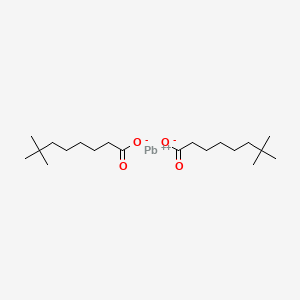
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)


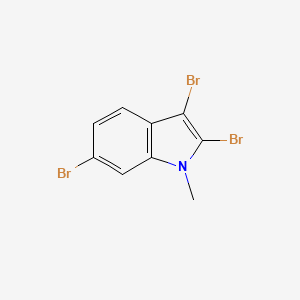
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)


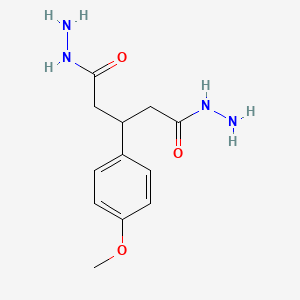
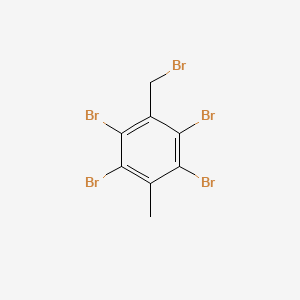
![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
